5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with a suitable amine under acidic conditions to form the desired pyrrolo[2,3-b]pyridine ring system. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine and methyl groups, which may result in different chemical and biological properties.
5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Lacks the fluorine atom, potentially altering its chemical behavior and interactions with biological targets.
The unique combination of fluorine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). This article delves into its synthesis, biological activities, structure-activity relationships, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol. Its structure features a fluorine atom at the 5-position and a methyl group at the 3-position of the pyrrolo ring, which contributes to its unique chemical properties and biological activities. The InChI key for this compound is NKXLLTKHFGGKTB-UHFFFAOYSA-N, and its canonical SMILES notation is CC1C2=C(NC1=O)N=CC(=C2)F .
FGFR Inhibition
Research indicates that this compound exhibits significant activity as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation. The inhibition of these receptors can have therapeutic implications in cancer treatment and other diseases characterized by aberrant FGFR signaling .
Interaction with Cellular Targets
The compound's ability to interact with specific proteins and enzymes enhances its biological efficacy. Studies suggest that it can modulate cell signaling pathways related to proliferation and apoptosis through hydrogen bonding with target proteins . This interaction profile may lead to significant biological effects that warrant further investigation.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow it to engage effectively with various molecular targets. The following table summarizes the comparative structural features of this compound and related pyrrolo derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Lacks fluorine and methyl groups | Different reactivity profile |
5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Similar structure but without methyl group | Variation in biological activity |
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Lacks fluorine atom | Altered chemical behavior |
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Contains fluorine but different positioning | Distinct pharmacological properties |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | Contains bromine instead of fluorine | Potentially different biological interactions |
This table illustrates how the presence or absence of specific functional groups influences the compound's reactivity and biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Cancer Therapeutics : Its role as an FGFR inhibitor positions it as a candidate for cancer therapies targeting pathways involved in tumor growth.
- Macrophage Regulation : Inhibition of CSF1R (Colony Stimulating Factor 1 Receptor), a receptor tyrosine kinase involved in macrophage differentiation and maintenance, has been suggested as a therapeutic approach for various disorders. Compounds similar to this compound have shown subnanomolar enzymatic inhibition against CSF1R .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7FN2O/c1-4-6-2-5(9)3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
NKXLLTKHFGGKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC(=C2)F |
Origin of Product |
United States |
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